molecular formula C15H11ClN2O B1463642 N-(4-chlorophenyl)-1H-indole-6-carboxamide CAS No. 1455510-82-3

N-(4-chlorophenyl)-1H-indole-6-carboxamide

Cat. No.: B1463642
CAS No.: 1455510-82-3
M. Wt: 270.71 g/mol
InChI Key: PIYRRBWWKUHDSC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-indole-6-carboxamide: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-chlorophenyl group is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-1H-indole-6-carboxamide can undergo oxidation reactions, where the indole ring may be oxidized to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, where the carboxamide group may be reduced to an amine.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-1H-indole-6-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and selectivity of indole-based molecules towards specific proteins and enzymes.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides. Its chemical properties make it suitable for the development of new agrochemical agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to the active site of enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The 4-chlorophenyl group and the carboxamide functionality contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    N-(4-bromophenyl)-1H-indole-6-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-methylphenyl)-1H-indole-6-carboxamide: Similar structure with a methyl group instead of chlorine.

    N-(4-fluorophenyl)-1H-indole-6-carboxamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: N-(4-chlorophenyl)-1H-indole-6-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also affect the compound’s binding affinity towards biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-chlorophenyl)-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-3-5-13(6-4-12)18-15(19)11-2-1-10-7-8-17-14(10)9-11/h1-9,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYRRBWWKUHDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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